4-ethoxy-N-isopropylbenzenesulfonamide

Vue d'ensemble

Description

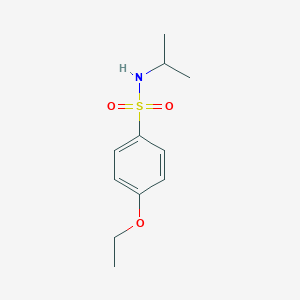

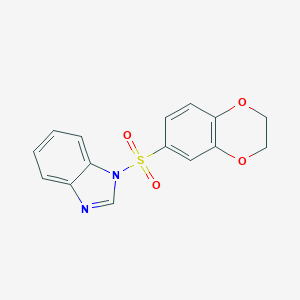

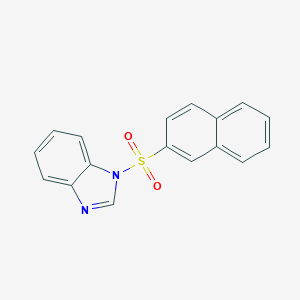

4-Ethoxy-N-isopropylbenzenesulfonamide is a chemical compound with the molecular formula C11H17NO3S . Its average mass is 243.323 Da and its monoisotopic mass is 243.092911 Da .

Molecular Structure Analysis

The molecular structure of 4-ethoxy-N-isopropylbenzenesulfonamide consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique

Application in Vasospasm Treatment

4-ethoxy-N-isopropylbenzenesulfonamide, a derivative of benzenesulfonamide, shows promise in the treatment of vasospasm resulting from subarachnoid hemorrhage (SAH). Studies have demonstrated the effectiveness of related compounds like bosentan, an endothelin receptor antagonist, in preventing SAH-induced delayed cerebral vasospasm, highlighting the potential of similar benzenesulfonamide derivatives in this application (Zuccarello et al., 1996).

Enzyme Inhibition Properties

Newly synthesized N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have shown significant potential in inhibiting enzymes like acetylcholinesterase (AChE) and α-glucosidase. This indicates their potential utility in the development of drugs targeting these enzymes, which could have implications for treating diseases like Alzheimer's and diabetes (Riaz, 2020).

Anti-Platelet Aggregation Activity

N, N’-disubstitutedphenyl-4-ethoxylbenzene-1, 3-disulfonamides have been studied for their anti-platelet aggregation activities. Some compounds in this category demonstrate significant potential as safer and more effective anti-platelet agents, offering possibilities for new therapeutic approaches in cardiovascular disease management (Chen et al., 2019).

Anticancer Properties

4-ethoxy-N-isopropylbenzenesulfonamide derivatives have been investigated for their anticancer properties. For instance, compounds bearing the 2,5-Disubstituted-1,3,4-Oxadiazole moiety have shown in vitro anti-HIV and antifungal activities, suggesting their potential utility in cancer treatment (Zareef et al., 2007).

Application in Pharmacology

Bosentan, a compound related to 4-ethoxy-N-isopropylbenzenesulfonamide, has been characterized as a potent orally active nonpeptide endothelin receptor antagonist. Its pharmacological profile suggests potential uses in managing clinical disorders associated with vasoconstriction (Clozel et al., 1994).

Mécanisme D'action

Target of Action

It is known that sulfonamides, a class of compounds to which this compound belongs, often target enzymes like carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides generally act by inhibiting bacterial dna synthesis through competitive inhibition . This inhibition disrupts essential biological processes within the bacteria, leading to their inability to proliferate .

Biochemical Pathways

Sulfonamides are known to interfere with the synthesis of folic acid in bacteria by inhibiting the enzyme dihydropteroate synthetase . This disruption of the folic acid pathway inhibits the growth and multiplication of bacteria .

Result of Action

The general result of sulfonamide action is the inhibition of bacterial growth and proliferation due to the disruption of folic acid synthesis .

Propriétés

IUPAC Name |

4-ethoxy-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-4-15-10-5-7-11(8-6-10)16(13,14)12-9(2)3/h5-9,12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYLAVPRSGMOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-propan-2-ylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B344796.png)

![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(methylethyl)amine](/img/structure/B344831.png)

amine](/img/structure/B344832.png)

amine](/img/structure/B344833.png)

amine](/img/structure/B344835.png)

![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(methylethyl)amine](/img/structure/B344838.png)

![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344875.png)